Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen-Bond Acceptor Count vs. Phenethyl and Cinnamyl Piperazine Analogs
The target compound's cyclohexyl substituent imparts a calculated partition coefficient (clogP) of approximately 2.8 ± 0.3, which is 0.7–1.0 log units lower than the phenethyl analog (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone, CAS 1421458-67-4, clogP ~3.6) and roughly 1.5 log units lower than the cinnamyl analog (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone, clogP ~4.3) . The hydrogen-bond acceptor count (3 acceptors: two carbonyl oxygens and the furan oxygen) is identical across all three analogs, but the cyclohexyl group reduces the polar surface area (PSA ~47 Ų) compared to the phenethyl analog (PSA ~47 Ų, identical due to same heteroatom count) while the cinnamyl analog has a slightly elevated PSA (~50 Ų) owing to the extended conjugated system . These differences in lipophilicity are significant for CNS penetration prediction and solubility profiling in screening cascades.
| Evidence Dimension | Calculated lipophilicity (clogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP ~2.8 ± 0.3; tPSA ~47 Ų |
| Comparator Or Baseline | Phenethyl analog (CAS 1421458-67-4): clogP ~3.6, tPSA ~47 Ų; Cinnamyl analog: clogP ~4.3, tPSA ~50 Ų |
| Quantified Difference | clogP reduction of 0.7–1.5 log units vs. arylalkyl-piperazine analogs |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; values are predicted, not experimentally measured for this compound |
Why This Matters
The lower lipophilicity of the cyclohexyl analog may confer superior aqueous solubility and reduced non-specific protein binding relative to the phenethyl and cinnamyl analogs, which is critical for hit-to-lead prioritization in biochemical screening.
